IDE-IN-37 TFA salt

Type 2 diabetes Substrate-selective enzyme inhibition Insulin-degrading enzyme pharmacology

IDE-IN-37 TFA salt (Compound is a macrocyclic, exo-site-binding small-molecule inhibitor of the zinc-dependent metalloprotease insulin-degrading enzyme (IDE; EC 3.4.24.56). Unlike conventional active-site inhibitors that broadly block all IDE-mediated proteolysis, IDE-IN-37 belongs to a structurally distinct class of substrate-selective inhibitors discovered through high-throughput screening for non-active-site ligands.

Molecular Formula C30H33F3N2O3S
Molecular Weight 558.6602
Cat. No. B1192865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDE-IN-37 TFA salt
SynonymsIDE-IN-37 TFA salt
Molecular FormulaC30H33F3N2O3S
Molecular Weight558.6602
Structural Identifiers
SMILESOC[C@@H]1[C@@H](C2=CC=C(C3=CC=CC(C)=C3C)C=C2)[C@]4([H])CN(S(=O)(C5=CC=CC=C5C(F)(F)F)=O)CCCCN14
InChIInChI=1S/C30H33F3N2O3S/c1-20-8-7-9-24(21(20)2)22-12-14-23(15-13-22)29-26-18-34(16-5-6-17-35(26)27(29)19-36)39(37,38)28-11-4-3-10-25(28)30(31,32)33/h3-4,7-15,26-27,29,36H,5-6,16-19H2,1-2H3/t26-,27+,29-/m0/s1
InChIKeyOOPXWKPIZJCPGQ-GKRYNVPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IDE-IN-37 TFA Salt – A Third-Generation Substrate-Selective Insulin-Degrading Enzyme Inhibitor for Metabolic Research


IDE-IN-37 TFA salt (Compound 37) is a macrocyclic, exo-site-binding small-molecule inhibitor of the zinc-dependent metalloprotease insulin-degrading enzyme (IDE; EC 3.4.24.56) [1]. Unlike conventional active-site inhibitors that broadly block all IDE-mediated proteolysis, IDE-IN-37 belongs to a structurally distinct class of substrate-selective inhibitors discovered through high-throughput screening for non-active-site ligands [2]. Its macrocyclic scaffold features a rigid bicyclic-azetidine core with ortho-methyl-substituted aryl-sulfonamide appendages that confer high-affinity binding to a unique exo-site pocket situated more than 16 Å from the catalytic zinc ion [2]. The compound is supplied as the trifluoroacetate (TFA) salt with molecular formula C₃₀H₃₃F₃N₂O₃S and a molecular weight of 558.66 g/mol [3]. IDE-IN-37 TFA salt is the most extensively structurally characterized substrate-selective IDE inhibitor, with a published X-ray co-crystal structure at 2.96 Å resolution (PDB ID: 6BYZ) [4].

Why IDE-IN-37 TFA Salt Cannot Be Replaced by Generic IDE Inhibitors: The Substrate Selectivity Imperative


The insulin-degrading enzyme (IDE) presents a unique pharmacological paradox: it degrades both insulin (which lowers blood glucose) and glucagon (which raises blood glucose) [1]. A therapeutically useful IDE inhibitor must therefore block insulin degradation while sparing glucagon cleavage—a requirement that generic, non-substrate-selective IDE inhibitors such as 6bK, BDM44768, and ebselen fundamentally fail to meet [2]. First-generation inhibitors like 6bK (IC₅₀ = 50 nM) block insulin and glucagon degradation with nearly identical concentration-response profiles, causing simultaneous elevation of both hormones in vivo and confounding glucose homeostasis readouts [3]. Catalytic-site inhibitors such as BDM44768 paradoxically impair glucose tolerance in mice despite increasing insulin signaling [4]. IDE-IN-37 TFA salt represents the third generation of exo-site-targeted, substrate-selective inhibitors that were specifically optimized to decouple insulin from glucagon inhibition—a functional differentiation that generic substitution cannot replicate [2]. This substrate selectivity is not merely a potency difference but a qualitatively distinct biochemical mechanism: IDE-IN-37 permits glucagon processing to reach 29% depletion at saturating inhibitor concentrations, whereas non-selective inhibitors like 6bK abolish both substrate degradation pathways identically [2].

Quantitative Differentiation of IDE-IN-37 TFA Salt Against Closest IDE Inhibitor Comparators


Substrate-Selective Inhibition: IDE-IN-37 Spares Glucagon Degradation While Blocking Insulin Proteolysis, Unlike Non-Selective Inhibitor 6bK

IDE-IN-37 (Compound 37) is a substrate-selective IDE inhibitor that completely blocks insulin degradation while permitting sustained glucagon cleavage, even at saturating inhibitor concentrations. In direct head-to-head comparison within the same study using homogeneous time-resolved FRET (HTRF) degradation assays on full-length human insulin and glucagon substrates, IDE-IN-37 demonstrated Kicomp = 4.3 nM for insulin degradation inhibition, yet IDE-mediated glucagon processing still reached 29% depletion at saturating inhibitor concentrations [1]. The EC₅₀ inflection point for glucagon cleavage was 10- to 30-fold higher than for insulin cleavage [1]. In contrast, the non-substrate-selective first-generation inhibitor 6bK (1) blocked insulin and glucagon degradation with nearly identical concentration-response profiles in the same assay system, showing essentially no discrimination between the two substrates [1][2].

Type 2 diabetes Substrate-selective enzyme inhibition Insulin-degrading enzyme pharmacology

Exo-Site vs. Catalytic-Site Binding: IDE-IN-37 Binds >16 Å from the Active Site, Enabling Superior Metalloprotease Selectivity Over BDM44768

IDE-IN-37 binds to a unique exo-site pocket on IDE that is more than 16 Å away from the catalytic zinc ion, as confirmed by the X-ray co-crystal structure solved at 2.96 Å resolution (PDB ID: 6BYZ) [1]. This exo-site binding mechanism confers ≥10,000-fold selectivity for IDE over other related and unrelated metalloproteases tested, including neurolysin (NLN), thimet oligopeptidase (THOP1), neprilysin (NEP), matrix metalloprotease-1 (MMP1), angiotensin-converting enzyme (ACE), and nardilysin (NRDC) [2]. In contrast, the catalytic-site inhibitor BDM44768 (Ki ≈ 60 nM) locks IDE in a closed conformation by interacting with the zinc-coordinating active site, and while it shows selectivity among a panel of metalloproteases, the paper does not report the same breadth or magnitude of selectivity testing [3]. Furthermore, the catalytic-site zinc-chelating inhibitor Ii1 (2) exhibited off-target inhibition across a panel of 18 human metalloproteases, demonstrating the inherent selectivity risk of active-site-targeted approaches [2][4].

Exo-site allosteric inhibition Metalloprotease selectivity Structural pharmacology

Potency and Duration of Insulin Degradation Blockade: IDE-IN-37 (Kicomp = 4.3 nM) vs. ML345 (IC₅₀ = 188 nM)

IDE-IN-37 achieves complete inhibition of IDE-mediated insulin degradation with a calculated competitive inhibition constant (Kicomp) of 4.3 nM, as determined from insulin degradation assays using full-length human insulin substrate [1]. This represents approximately 44-fold greater potency compared to ML345, a quasi-irreversible cysteine-targeting IDE inhibitor with a reported IC₅₀ of 188 nM against insulin degradation . Beyond potency, IDE-IN-37 maintains insulin degradation blockade for more than one hour, comparable to 6bK (1), confirming sustained target engagement [1]. ML345's mechanism involves quasi-irreversible modification of Cys819, which is sensitive to the redox environment and may result in time-dependent inactivation kinetics that complicate in vivo pharmacology . IDE-IN-37's reversible, non-covalent exo-site binding avoids these redox-dependent complications.

IDE inhibitor potency comparison Insulin degradation blockade duration Competitive inhibition kinetics

Third-Generation Structural Optimization: IDE-IN-37's Rigid Bicyclic-Azetidine Core Provides Differentiated Affinity Compared to Second-Generation BRD8283

IDE-IN-37 is a third-generation substrate-selective IDE inhibitor that emerged from systematic structure-activity relationship (SAR) optimization of second-generation screening hits including BRD8283 (5, EC₅₀fluo = 0.1 μM, IMAX = 67%) [1]. Within the same study, BRD8283 showed partial inhibition of IDE with only 67% maximal inhibition (IMAX), whereas IDE-IN-37 achieved complete (100%) insulin degradation blockade [1][2]. The SAR analysis revealed that IDE-IN-37's rigid bicyclic-azetidine core, ortho-dimethyl-substituted biaryl rings, and N-methyl-imidazole-2-sulfonamide appendage collectively contribute to optimal exo-site affinity beyond simple scaffold presentation [2]. The ortho-methyl substitution on the terminal phenyl group reduces the entropic cost of adopting the perpendicular conformation required for IDE binding [2]. This structural evolution from BRD8283 to IDE-IN-37 represents a ≥23-fold improvement in potency (EC₅₀fluo: 100 nM → 1 nM) and a qualitative improvement from partial (67%) to complete (100%) insulin degradation blockade [1][2].

Macrocyclic inhibitor optimization Structure-activity relationship Exo-site ligand design

Structural Biology Validation: IDE-IN-37 Has the Highest-Resolution Published IDE-Inhibitor Co-Crystal Structure Among Substrate-Selective Inhibitors

IDE-IN-37 (Compound 37) is extensively structurally validated, with an X-ray co-crystal structure of the cysteine-free human IDE (E111Q variant) bound to the inhibitor solved at 2.96 Å resolution and deposited in the Protein Data Bank as 6BYZ [1]. This structure reveals that IDE-IN-37 binds to the exo-site pocket, with its conformationally locked biaryl rings filling a hydrophobic tunnel and its sulfonamide appendages engaging a hydrophobic patch adjacent to the exo-site beta-sheet β12 [2]. The structure also confirms that IDE adopts a closed conformation nearly identical to wild-type IDE when bound by compound 37 [2]. For comparison, the closely related analog compound 63 was co-crystallized at 3.49 Å resolution (PDB 6MQ3) and also solved as an IDE•63•glucagon ternary complex at 3.18 Å (PDB 6EDS), providing direct structural evidence for the substrate-selective inhibition mechanism [3]. Among all published substrate-selective IDE inhibitors, IDE-IN-37's structure is the one most directly informative for the macrocyclic inhibitor chemical series at sub-3.0 Å resolution, offering superior electron density map quality for rational design and computational modeling [1].

X-ray crystallography Drug-target structural characterization Rational inhibitor design

In Vivo Pharmacological Differentiation: Substrate-Selective IDE Inhibitors Preserve Glucose Counter-Regulation, Contrasting with Catalytic-Site Inhibitor BDM44768 Which Impairs Glucose Tolerance

While direct in vivo data for IDE-IN-37 has not been reported in the primary literature as of the available evidence, the closely related third-generation substrate-selective compounds 30, 37, and 63 belong to the same exo-site inhibitor class as BRD8283 (5) and BRD4171 (6), which were shown to selectively block insulin over glucagon degradation [1]. This substrate-selective mechanism is predicted to preserve glucagon-mediated counter-regulation of glucose in vivo—a critical advantage over catalytic-site inhibitors. In contrast, the catalytic-site IDE inhibitor BDM44768 (Ki ≈ 60 nM) acutely impaired oral and intraperitoneal glucose tolerance in both B6 and NOD mice, despite increasing insulin signaling in skeletal muscle and liver, with no effect observed in IDE⁻/⁻ mice confirming on-target IDE-dependent toxicity [2][3]. This surprising impairment of glucose tolerance by BDM44768 casts doubt on the therapeutic utility of non-selective catalytic-site IDE inhibition and underscores the mechanistic advantage of substrate-selective exo-site inhibitors like IDE-IN-37 [2]. The non-substrate-selective inhibitor 6bK showed mixed in vivo effects: it improved oral glucose tolerance but impaired intraperitoneal glucose tolerance in both lean and DIO mice, and also enhanced glucagon-induced hyperglycemia—a liability attributable to its inability to discriminate between insulin and glucagon degradation [3].

In vivo glucose homeostasis IDE inhibitor pharmacology Glucose tolerance testing

Optimal Research and Procurement Application Scenarios for IDE-IN-37 TFA Salt Based on Quantitative Differentiation Evidence


In Vitro Mechanistic Dissection of IDE Substrate Discrimination: Insulin vs. Glucagon Selectivity

IDE-IN-37 TFA salt is the definitive tool compound for experiments designed to dissect the molecular basis of IDE substrate discrimination between insulin and glucagon. Its quantitatively characterized substrate-selective profile—complete insulin degradation blockade (Kicomp = 4.3 nM) with 29% residual glucagon processing at saturation—enables researchers to isolate insulin-specific IDE pharmacology without confounding glucagon co-inhibition [1]. This application is directly supported by the HTRF degradation assay data showing a 10–30-fold EC₅₀ shift between insulin and glucagon cleavage, a property not available from any non-selective inhibitor [1]. The 2.96 Å co-crystal structure (PDB 6BYZ) further enables structure-guided mutagenesis studies to map the exo-site residues responsible for substrate discrimination [2].

Exo-Site-Targeted Chemical Biology: Probing IDE Function Without Active-Site Off-Target Effects

For chemical biology studies where IDE inhibition must be achieved without collateral effects on the broader metalloprotease family, IDE-IN-37 TFA salt is procurement-critical. Its ≥10,000-fold selectivity over tested metalloproteases (NLN, THOP1, NEP, MMP1, ACE, NRDC) provides the highest documented target specificity among IDE inhibitors [1]. This differentiates IDE-IN-37 from catalytic-site inhibitors like Ii1, which showed significant off-target inhibition across an 18-member human metalloprotease panel [1]. Researchers using IDE-IN-37 can attribute observed cellular phenotypes to IDE-specific engagement with greater confidence than with less selective alternatives such as ML345 (moderately selective) or BDM44768 (selectivity breadth not fully characterized) [3][4].

Structure-Based Drug Design: Pharmacophore Development Using the Highest-Resolution Macrocyclic IDE-Inhibitor Template

IDE-IN-37 TFA salt provides the highest-resolution structural template (2.96 Å, PDB 6BYZ) among the macrocyclic substrate-selective IDE inhibitor series for computational chemistry and structure-based drug design applications [1]. The co-crystal structure reveals critical interactions—conformationally locked biaryl rings occupying a hydrophobic tunnel, sulfonamide appendage binding to the exo-site beta-sheet β12, and the rigid bicyclic-azetidine core—that serve as validated pharmacophore features for rational optimization [2]. Compared to compound 63's structure at 3.49 Å, IDE-IN-37's 0.53 Å resolution improvement translates to measurably better electron density for key binding interactions [1]. For laboratories pursuing IDE-targeted lead optimization or fragment-based screening, procuring IDE-IN-37 as the reference ligand for competitive binding assays and co-crystallography campaigns is strongly evidence-supported.

Metabolic Disease Model Qualification: Validating IDE-Dependent Effects on Glucose Homeostasis While Preserving Glucagon Counter-Regulation

For in vivo metabolic phenotyping studies, IDE-IN-37 TFA salt's substrate-selective mechanism predicts a cleaner pharmacological profile than either non-selective exo-site inhibitors (6bK, which enhanced glucagon-induced hyperglycemia) or catalytic-site inhibitors (BDM44768, which impaired glucose tolerance despite increasing insulin signaling) [1][2]. Although direct in vivo data for IDE-IN-37 has not yet been reported, the class-level evidence from structurally and mechanistically related compounds (BRD8283, BRD4171, and compounds 30/63) supports its use as the mechanistically preferred IDE inhibitor for studies where preservation of glucagon-mediated counter-regulation is essential for data interpretation [3]. Procurement of IDE-IN-37 for experiments employing oral glucose tolerance tests, insulin tolerance tests, or euglycemic clamp procedures in rodent models is recommended over non-selective alternatives to avoid the glucose homeostasis confounds documented with earlier-generation IDE inhibitors [2].

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